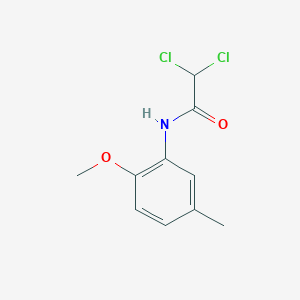

2,2-dichloro-N-(2-methoxy-5-methylphenyl)acetamide

Description

2,2-Dichloro-N-(2-methoxy-5-methylphenyl)acetamide is a chloroacetamide derivative characterized by a dichloro-substituted acetamide group attached to a substituted aromatic ring (2-methoxy-5-methylphenyl). The dichloroacetamide moiety is a common feature in bioactive compounds, often linked to antimicrobial, herbicidal, or enzyme-inhibitory properties .

Properties

Molecular Formula |

C10H11Cl2NO2 |

|---|---|

Molecular Weight |

248.10 g/mol |

IUPAC Name |

2,2-dichloro-N-(2-methoxy-5-methylphenyl)acetamide |

InChI |

InChI=1S/C10H11Cl2NO2/c1-6-3-4-8(15-2)7(5-6)13-10(14)9(11)12/h3-5,9H,1-2H3,(H,13,14) |

InChI Key |

XHSXKUIODBVYRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-(2-methoxy-5-methylphenyl)acetamide typically involves the reaction of 2-methoxy-5-methylphenylamine with dichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.

Reduction Reactions: The carbonyl group can be reduced to form an alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include N-substituted acetamides.

Oxidation Reactions: Products include hydroxylated derivatives.

Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 2,2-dichloro-N-(2-methoxy-5-methylphenyl)acetamide can be categorized into several key areas:

Chemistry

- Building Block for Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.

- Reaction Mechanisms : It is utilized in studying reaction mechanisms due to its ability to form stable complexes with other chemical species. This feature aids researchers in understanding the kinetics and dynamics of chemical reactions.

Biology

- Enzyme Inhibition Studies : Research indicates that this compound can inhibit certain enzymes by binding to their active sites. This property is significant for biochemical studies focusing on enzyme kinetics and inhibition mechanisms.

- Protein Binding Studies : The compound has been used to investigate protein interactions, which are crucial for understanding various biological processes and disease mechanisms.

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. This potential has led to its investigation as a candidate for cancer therapy.

Industrial Applications

- Agrochemical Production : Due to its chemical properties, this compound is used in the formulation of agrochemicals, including herbicides and pesticides. Its efficacy in biological systems makes it suitable for agricultural applications.

- Material Development : The compound is also explored for its utility in developing new materials, particularly those requiring specific chemical reactivity or stability under various conditions.

Case Study 1: Anticancer Activity

In vitro assays conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound significantly reduced cell viability with low micromolar IC50 values. These findings suggest that the compound could be further developed as an anticancer agent due to its ability to induce apoptosis and halt tumor growth.

Case Study 2: Enzyme Interaction Studies

Studies investigating the binding affinity of this compound towards specific enzymes have shown promising results. For instance, it was found to effectively inhibit the activity of certain proteases involved in disease pathways, highlighting its potential role in therapeutic applications targeting enzyme-related disorders.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the disruption of protein-protein interactions.

Comparison with Similar Compounds

Key Observations:

Structural Variations: Dichloro vs. Monochloro Acetamide: Dichloro-substituted analogs (e.g., Teclozan, Thiophenicol) are often antimicrobial, whereas monochloro derivatives (e.g., Alachlor) are primarily herbicidal .

Biological Activity :

- Teclozan ’s efficacy against intestinal amoebiasis is attributed to its dichloroacetamide group and ethoxyethyl side chain, which may disrupt protozoan membrane integrity .

- Alachlor ’s herbicidal action arises from inhibition of very-long-chain fatty acid synthesis, a mechanism linked to its 2,6-diethylphenyl substitution .

- Thiophenicol demonstrates antibacterial activity by inhibiting bacterial protein synthesis, a property tied to its complex sulfonyl-phenethyl substituent .

Structure-Activity Relationships (SAR): Chlorine Substitution: Dichloroacetamides (e.g., Teclozan, Thiophenicol) exhibit broader antimicrobial activity, while monochloro derivatives (e.g., Alachlor) are niche herbicides. Aromatic vs. Aliphatic Side Chains: Aromatic substituents (e.g., methoxy-methylphenyl) may improve target specificity in eukaryotic systems, whereas aliphatic chains (e.g., ethoxyethyl) enhance solubility and bioavailability .

Research Findings and Data

Enzymatic Inhibition in Related Compounds:

- However, these activities are absent in the target compound due to structural differences .

Biological Activity

2,2-Dichloro-N-(2-methoxy-5-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a dichloroacetamide structure with a methoxy-5-methylphenyl substituent. Its synthesis typically involves the acylation of amines with dichloroacetyl chloride, followed by substitution reactions to introduce the aromatic moiety. The general reaction scheme can be represented as follows:

Where R represents the 2-methoxy-5-methylphenyl group.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study reported that derivatives of similar acetamides showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), with IC50 values ranging from 0.69 to 22 mM, demonstrating the potential for further development as anticancer agents .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that it could inhibit key enzymes involved in cancer cell proliferation or induce apoptosis through reactive oxygen species (ROS) generation. This mechanism aligns with findings from related studies on acetamides which demonstrated interference with tubulin polymerization and ROS formation leading to cytotoxicity .

Case Study: Inhibition of Enzymatic Activity

A comparative study highlighted that dichloro-substituted acetamides, including our compound of interest, exhibited notable inhibition of certain enzymes linked to tumor progression. For instance, compounds in this class were shown to inhibit topoisomerases and histone deacetylases, crucial for DNA replication and transcription regulation in cancer cells .

Table: Biological Activities of Related Compounds

| Compound Name | IC50 (µM) | Target | Activity Type |

|---|---|---|---|

| This compound | 0.17 | Cryptosporidium | Antiparasitic |

| SLU-2633 | 0.07 | Cryptosporidium | Antiparasitic |

| 3-Cl-2-F | 1.44 | H5N1 Virus | Antiviral |

| Benzoxazole Derivative | 20 | MCF-7 | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.